molecular formula C10H4BrClN2 B13189165 5-Bromo-8-chloroisoquinoline-1-carbonitrile

5-Bromo-8-chloroisoquinoline-1-carbonitrile

Cat. No.: B13189165
M. Wt: 267.51 g/mol
InChI Key: GEPXWGFLCLUEDG-UHFFFAOYSA-N
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Description

5-Bromo-8-chloroisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C₁₀H₄BrClN₂ It is a derivative of isoquinoline, characterized by the presence of bromine, chlorine, and a nitrile group attached to the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-chloroisoquinoline-1-carbonitrile typically involves the halogenation of isoquinoline derivatives. One common method includes the bromination and chlorination of isoquinoline followed by the introduction of a nitrile group. The reaction conditions often require the use of halogenating agents such as bromine and chlorine, and the reactions are carried out under controlled temperatures to ensure the selective substitution of the desired positions on the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography to obtain the desired quality for further applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-chloroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, and reduction reactions can modify the nitrile group.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

5-Bromo-8-chloroisoquinoline-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-8-chloroisoquinoline-1-carbonitrile involves its interaction with molecular targets in biological systems. The presence of halogen atoms and the nitrile group can influence its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research, and further studies are needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-chloroisoquinoline: Similar in structure but lacks the nitrile group.

    8-Chloroisoquinoline: Contains only the chlorine atom without bromine and nitrile groups.

    5-Bromoisoquinoline: Contains only the bromine atom without chlorine and nitrile groups.

Uniqueness

5-Bromo-8-chloroisoquinoline-1-carbonitrile is unique due to the combination of bromine, chlorine, and nitrile groups on the isoquinoline ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H4BrClN2

Molecular Weight

267.51 g/mol

IUPAC Name

5-bromo-8-chloroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H4BrClN2/c11-7-1-2-8(12)10-6(7)3-4-14-9(10)5-13/h1-4H

InChI Key

GEPXWGFLCLUEDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN=C(C2=C1Cl)C#N)Br

Origin of Product

United States

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